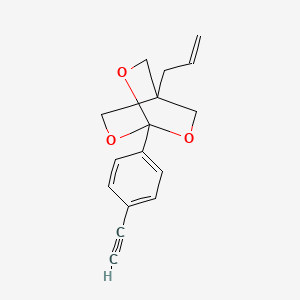2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-ethynylphenyl)-4-(2-propenyl)-
CAS No.: 129338-84-7
Cat. No.: VC17076564
Molecular Formula: C16H16O3
Molecular Weight: 256.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 129338-84-7 |
|---|---|
| Molecular Formula | C16H16O3 |
| Molecular Weight | 256.30 g/mol |
| IUPAC Name | 1-(4-ethynylphenyl)-4-prop-2-enyl-2,6,7-trioxabicyclo[2.2.2]octane |
| Standard InChI | InChI=1S/C16H16O3/c1-3-9-15-10-17-16(18-11-15,19-12-15)14-7-5-13(4-2)6-8-14/h2-3,5-8H,1,9-12H2 |
| Standard InChI Key | QLJLLBFYJRMFSM-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C |
Introduction
Structural and Molecular Characteristics
The core structure of this compound is based on the 2,6,7-trioxabicyclo[2.2.2]octane framework, a rigid bicyclic system comprising three oxygen atoms at positions 2, 6, and 7. The substitution pattern includes a 4-ethynylphenyl group at position 1 and a 2-propenyl (allyl) group at position 4. These substituents introduce distinct electronic and steric influences, modulating the compound’s reactivity and intermolecular interactions .
| Property | Value (Estimated) | Analog Reference |
|---|---|---|
| Molecular Formula | C₁₇H₁₈O₃ | |
| Molecular Weight | 270.32 g/mol | |
| CAS Registry Number | Not assigned | N/A |
The 4-ethynylphenyl group contributes aromaticity and π-conjugation, while the 2-propenyl group introduces allylic strain and potential sites for electrophilic addition .
Synthesis and Reaction Pathways
General Synthetic Strategies
Trioxabicyclo[2.2.2]octane derivatives are typically synthesized through multi-step protocols involving cyclization and functionalization. For example, the synthesis of 1-(4-ethynylphenyl)-4-(2-methylcyclopropyl)-2,6,7-trioxabicyclo[2.2.2]octane involves:
-
Cyclization: Formation of the bicyclic core via acid-catalyzed condensation of triols or epoxide intermediates.
-
Alkylation/Arylation: Introduction of substituents using nucleophilic or transition metal-catalyzed coupling reactions .
For the 2-propenyl variant, a plausible route could involve:
-
Step 1: Synthesis of the trioxabicyclo[2.2.2]octane core.
-
Step 2: Pd-catalyzed Sonogashira coupling to install the 4-ethynylphenyl group.
-
Step 3: Allylation at position 4 via Grignard or hydroalkylation reactions .
Key Reaction Conditions
-
Solvents: Dichloromethane, acetonitrile, or THF under inert atmospheres.
-
Catalysts: Palladium complexes for cross-coupling, Lewis acids for cyclization.
-
Temperature: Moderate (25–80°C) to prevent decomposition of sensitive functional groups .
Physicochemical Properties and Analytical Characterization
Spectroscopic Data
While direct data for the 2-propenyl derivative is unavailable, related compounds provide insights:
-
NMR Spectroscopy:
-
Mass Spectrometry: Molecular ion peak at m/z 270.32 (M⁺) with fragmentation patterns indicative of allyl and ethynyl group loss.
Chromatographic Behavior
-
HPLC: Retention times influenced by the lipophilic allyl and aromatic groups, typically eluting at 8–12 minutes under reverse-phase conditions .
-
TLC: Rf ~0.4–0.6 in ethyl acetate/hexane (1:3).
Chemical Reactivity and Derivative Formation
Electrophilic Additions
The allyl group undergoes reactions typical of alkenes:
-
Hydrohalogenation: Formation of bromo or chloro derivatives.
-
Epoxidation: Using peracids to yield epoxide intermediates .
Cycloadditions
The ethynyl group participates in:
-
Huigsen Cycloaddition: With azides to form triazoles.
-
Diels-Alder Reactions: With dienes under thermal conditions.
Future Research Directions
-
Stereoselective Synthesis: Development of asymmetric methods to access enantiopure trioxabicyclo derivatives.
-
In Vivo Studies: Evaluation of pharmacokinetics and toxicity profiles for therapeutic applications.
-
Computational Modeling: DFT studies to predict reactivity and optimize synthetic pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume